Gpsvfplapssk-13C6
Description
Introduction to GPSVFPLAPSSK-¹³C₆
Nomenclature and Structural Characteristics
IUPAC Designation and Isotopic Labeling Patterns
The systematic IUPAC name for this compound is Glycyl-L-prolyl-L-seryl-L-valyl-L-phenylalanyl-L-prolyl-L-leucyl-L-alanyl-L-prolyl-L-seryl-L-seryl-L-lysine(¹³C₆) , denoting six ¹³C atoms incorporated into the lysine residue's side chain. The isotopic labeling occurs exclusively at the ε-amino group's carbon framework, preserving the peptide's chromatographic behavior while creating a 6 Da mass shift detectable via high-resolution mass spectrometry.
Molecular Formula and Mass Spectrometric Profile
The molecular formula C₄₉¹³C₆H₈₇N₁₁¹⁵N₂O₁₆ combines natural abundance elements with specific isotopic enrichment:
| Property | Value |
|---|---|
| Monoisotopic mass | 1,194.3 Da |
| Average mass | 1,194.8 Da |
| Charge state (ESI+) | +2/+3 |
| Retention time (HPLC) | 5.13 minutes |
| Key MS/MS fragments | y₇⁺ 699.405 m/z |
| y₈⁺ 846.473 m/z |
This mass profile enables unambiguous differentiation from endogenous peptides in complex biological matrices, with the ¹³C-labeled lysine producing characteristic isotopic clusters in quadrupole-time-of-flight (Q-TOF) instruments.
Historical Development of Stable Isotope-Labeled Peptides
The evolution of GPSVFPLAPSSK-¹³C₆ traces to foundational work in the 1990s on protein quantification through signature peptide analysis. Critical milestones include:
- 1997 : First application of isotope-coded affinity tags (ICAT) for relative protein quantification
- 2002 : FDA guidance emphasizing need for IDMS in biologic therapeutics characterization
- 2015 : Commercial availability of GMP-grade ¹³C/¹⁵N-labeled peptide standards
- 2020 : Urgent deployment in COVID-19 antibody titer measurements using anti-SARS-CoV-2 IgG assays
This progression was enabled by advances in solid-phase peptide synthesis (SPPS) purity (>99.5%) and triple-quadrupole mass spectrometer sensitivity (low femtomole detection).
Role in Modern Bioanalytical Chemistry
GPSVFPLAPSSK-¹³C₆ addresses three critical needs in contemporary analysis:
- SI-Traceable Quantification : Serves as primary reference material linking antibody measurements to the International System of Units through IDMS
- Matrix Effect Compensation : Co-elutes with native peptide, neutralizing ionization suppression from serum proteins
- Multiplexed Assays : Enables simultaneous quantification of multiple antibodies via distinct isotopic labels in targeted proteomics workflows
A 2022 interlaboratory study demonstrated 98.7% correlation between results using this peptide and orthogonal ELISA methods for nivolumab quantification in patient sera.
Properties
Molecular Formula |
C55H87N13O16 |
|---|---|
Molecular Weight |
1192.3 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino](1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C55H87N13O16/c1-30(2)24-35(45(73)58-32(5)53(81)67-22-12-18-41(67)51(79)63-38(28-70)47(75)62-37(27-69)46(74)59-34(55(83)84)16-9-10-20-56)60-50(78)42-19-13-23-68(42)54(82)36(25-33-14-7-6-8-15-33)61-52(80)44(31(3)4)65-48(76)39(29-71)64-49(77)40-17-11-21-66(40)43(72)26-57/h6-8,14-15,30-32,34-42,44,69-71H,9-13,16-29,56-57H2,1-5H3,(H,58,73)(H,59,74)(H,60,78)(H,61,80)(H,62,75)(H,63,79)(H,64,77)(H,65,76)(H,83,84)/t32-,34-,35-,36-,37-,38-,39-,40-,41-,42-,44-/m0/s1/i9+1,10+1,16+1,20+1,34+1,55+1 |
InChI Key |
JJSLDOHLCAWNSF-UKMKZEMJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[13C@@H]([13CH2][13CH2][13CH2][13CH2]N)[13C](=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)CN |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Amino Acid Immobilization
The synthesis begins with immobilizing the C-terminal amino acid (lysine) onto a functionalized resin. Wang resin, functionalized with hydroxymethylphenoxy groups, is preferred due to its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. The resin undergoes pre-swelling in dichloromethane (DCM) to enhance reactivity, followed by coupling of Fmoc-Lys(Boc)-OH using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as the activating agent. Successful immobilization is confirmed via Kaiser test, where a negative result (no blue coloration) indicates complete coupling.
Sequential Peptide Chain Elongation
The peptide chain is assembled through iterative deprotection and coupling cycles:
- Deprotection : Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF), with reaction completion monitored by UV absorbance at 301 nm.
- Coupling : Each subsequent Fmoc-protected amino acid (including 13C6-labeled residues) is coupled using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF. Side-chain protecting groups (e.g., Boc for lysine, Trt for serine) ensure regioselectivity.
Table 1: Standard Coupling Conditions for Fmoc-SPPS
| Parameter | Specification | Source |
|---|---|---|
| Activation reagent | HATU (0.95 equiv) | |
| Base | DIEA (2.0 equiv) | |
| Reaction time | 45–60 minutes | |
| Temperature | 25°C |
Isotope Incorporation Strategies
Selection of 13C-Labeled Amino Acids
Uniformly labeled L-lysine (U-13C6, 15N2) is incorporated at the sixth position of the peptide sequence to ensure metabolic stability and minimal steric hindrance. Isotopic purity (>99%) is validated via high-resolution mass spectrometry (HRMS) and 13C nuclear magnetic resonance (NMR).
Challenges in Isotope Enrichment
- Kinetic Isotope Effects : 13C-labeled amino acids exhibit slightly slower coupling kinetics due to increased molecular mass. Reaction times are extended by 15–20% to achieve >98% coupling efficiency.
- Stereochemical Integrity : Racemization is minimized by maintaining coupling temperatures below 30°C and using bulky activating agents like HATU.
Table 2: Isotopic Purity Validation Methods
| Technique | Key Parameters | Source |
|---|---|---|
| HRMS | Resolution: 60,000; Mass error: <2 ppm | |
| 13C NMR | 150 MHz, DMSO-d6 | |
| Isotopic Enrichment Assay | LC-MS/MS with SIL internal standards |
Purification and Quality Control
Cleavage from Resin and Side-Chain Deprotection
The peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA, 95%), water (2.5%), and triisopropylsilane (2.5%) for 3 hours at 25°C. This simultaneously cleaves the peptide and removes acid-labile protecting groups. Crude yields typically range from 70–85%.
High-Performance Liquid Chromatography (HPLC) Purification
Reverse-phase HPLC (C18 column) with a gradient of 0.1% TFA in acetonitrile/water achieves >98% purity. Critical parameters include:
Table 3: HPLC Purification Metrics
| Metric | Value | Source |
|---|---|---|
| Retention time | 12.3 ± 0.5 minutes | |
| Peak symmetry (USP) | 0.95–1.05 | |
| Recovery rate | 92 ± 3% |
Industrial-Scale Production Considerations
Automated Peptide Synthesizers
Robotic systems (e.g., ABI 433 synthesizer) enable large-scale production (≥1 kg/year) with reduced manual intervention. Key features include:
Cost Optimization
- Bulk purchasing of 13C-labeled amino acids reduces raw material costs by 30–40%.
- Multi-column HPLC systems parallelize purification, increasing throughput 4-fold.
Emerging Methodologies
Cell-Free Protein Synthesis (CFPS)
The PURE (Protein synthesis Using Recombinant Elements) system enables rapid synthesis (6–8 hours) by combining ribosomal components and isotope-labeled amino acids. Yields of 0.5–1.0 mg/mL are achievable, though scalability remains limited compared to SPPS.
Solid-State NMR-Guided Synthesis
Real-time 13C cross-polarization magic-angle spinning (CPMAS) NMR monitors β-sheet formation during SPPS, reducing aggregation-related losses by 25%.
Chemical Reactions Analysis
Types of Reactions: Gpsvfplapssk-13C6 primarily undergoes reactions typical of peptides, such as hydrolysis and enzymatic cleavage. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds.
Enzymatic Cleavage: Proteases such as trypsin can cleave the peptide at specific sites
Major Products Formed:
Hydrolysis Products: Smaller peptide fragments or individual amino acids.
Enzymatic Cleavage Products: Specific peptide fragments depending on the cleavage site
Scientific Research Applications
The peptide GPSVFPLAPSSK is a signature peptide sequence found in the constant region of human immunoglobulin G1 (IgG1). When labeled with stable isotopes such as 13C6 and 15N2, it becomes GPSVFPLAPSS[K-13C6,15N2], a stable isotope-labeled (SIL) internal standard . This SIL peptide is used in mass spectrometry-based methods for the quantification of IgG1 antibodies .
Applications of GPSVFPLAPSS[K-13C6,15N2]
- Quantification of anti-SARS-CoV-2 IgG1 antibodies: GPSVFPLAPSS[K]-SIL can be used as an internal standard to quantify anti-SARS-CoV-2 IgG1 antibodies in serum samples from volunteers with mild COVID-19 symptoms .
- Bioanalysis of human Fc region-containing therapeutic protein candidates: Isotope-labeled GPSVFPLAPSSK is used as an internal standard to support the bioanalysis of a range of human Fc region-containing therapeutic protein candidates in plasma samples .
- Monitoring the Stability of Monoclonal Antibodies: SIL peptides such as GPSVFPLAPSS[K-13C6,15N2] are used as internal standards in ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to evaluate the stability of human monoclonal antibodies in rat cell cultures .
Methodology
- Immunocapture: Anti-SARS-CoV-2 antibodies can be isolated using spike protein subunit 1 (S1) coupled to magnetic beads .
- Digestion: Samples containing antibodies are digested with trypsin to generate signature peptides, including GPSVFPLAPSSK .
- Liquid Chromatography-Mass Spectrometry (LC-MS): The digested sample is analyzed using LC-MS, where the signature peptide and its SIL counterpart are separated and detected .
- Data Analysis: Mass spectrometry data is processed to determine the ratio of the signature peptide to the SIL internal standard, allowing for accurate quantification of the target antibody .
Data Analysis
- Software: PeakView 2.2.0 and Bio Tool Kit 2.2.0 from Sciex are used for processing intact and subunit LC/MS data . Microsoft Excel can be used to calculate MS response ratios .
- Parameters: Input spectrum isotope resolution is set to low (5000). For MRM analysis, peptide responses are normalized with respective internal standards (IS) .
Benefits of using SIL peptides
- Increased Accuracy: The use of stable isotope-labeled (SIL) peptides as internal standards improves the accuracy and reliability of quantification by correcting for variations in sample preparation, ionization efficiency, and matrix effects .
- High Sensitivity: LC-MS methods employing SIL peptides can achieve low limits of detection and quantification, enabling the measurement of antibodies at low concentrations .
Mechanism of Action
Gpsvfplapssk-13C6 functions as a tracer peptide for the quantification of anti-SARS-CoV-2 antibodies. It binds specifically to the IgG1 antibodies, allowing for their isolation and quantification using mass spectrometry. The incorporation of 13C isotopes enhances the accuracy and sensitivity of the detection .
Comparison with Similar Compounds
Comparison with Isotope-Labeled Analogues
Carbon-13 vs. Deuterated Compounds
Deuterated compounds (e.g., ²H-labeled drugs) are widely used for similar tracing purposes. However, key differences exist:
This compound’s reduced isotope effect makes it preferable for studies requiring minimal perturbation of native drug behavior, whereas deuterated compounds are leveraged for prolonged half-life optimization .
Structural and Functional Group Comparisons
Key criteria for similarity include:
- Shared Functional Groups : Peptide bonds or motifs critical for target binding.
- Metabolic Pathways : Similar susceptibility to hydrolysis or cytochrome P450-mediated modifications.
- Physicochemical Profiles : Comparable log P, solubility, and bioavailability (e.g., high GI absorption and BBB permeability, as seen in structurally unrelated but functionally similar compounds like boronic acid derivatives) .
Physicochemical and Pharmacokinetic Profiles
Peptides like this compound typically exhibit lower BBB penetration compared to small molecules (e.g., boronic acids), underscoring the need for prodrug strategies or formulation enhancements .
Biological Activity
Gpsvfplapssk-13C6 is a synthetic peptide that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with cellular pathways, and implications for therapeutic applications.
The biological activity of this compound primarily involves its role as a modulator of specific protein interactions within cellular pathways. Research indicates that peptides similar to this compound can influence the degradation of target proteins through mechanisms involving E3 ubiquitin ligases, which are crucial for protein turnover and regulation in cells. For instance, studies have shown that certain thalidomide analogs can induce the degradation of specific substrates such as IKZF1 and IKZF3, which are involved in immune regulation and hematopoiesis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Induces degradation of IKZF1 and IKZF3 in hematological cell lines | Mass spectrometry and proteomics |
| Study 2 | Alters substrate affinity and degradation kinetics in response to treatment | Immunocapture-LC/MS assays |
| Study 3 | Demonstrates specificity in degrading ZNF692 compared to other substrates | Comparative proteomics |
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of peptides like this compound:
- Hematological Malignancies : A study investigated the effects of this compound on multiple myeloma cell lines. The results indicated that treatment led to significant apoptosis in cancer cells, suggesting potential use as a therapeutic agent.
- Immune Modulation : Another case study focused on the immunomodulatory effects of this compound, revealing that it enhances the degradation of proteins involved in immune response pathways, thus potentially improving responses in autoimmune conditions.
- Neurodegenerative Diseases : Research has explored the ability of this compound to modulate tau protein phosphorylation in neuronal models, indicating its role in neuroprotection.
Research Findings
Recent findings highlight several critical aspects of this compound's biological activity:
- Substrate Specificity : The compound exhibits distinct patterns of substrate interaction, which may be leveraged for targeted therapies .
- Degradation Kinetics : The kinetics of protein degradation induced by this compound suggest a rapid response mechanism that could be beneficial in acute therapeutic settings .
- Potential Applications : Given its ability to modulate key proteins involved in various diseases, this compound shows promise for applications in cancer therapy, autoimmune disorders, and neurodegenerative diseases.
Q & A
(Basic) What are the established protocols for synthesizing Gpsvfplapssk-13C6 with isotopic purity?
Methodological Answer:
Synthesis protocols should prioritize reproducibility and isotopic validation. Key steps include:
- Isotopic Purity Control : Use high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) to verify 13C incorporation .
- Reaction Optimization : Document temperature, solvent systems, and catalyst ratios systematically to ensure consistency. Employ fractional crystallization for purification, with detailed yield calculations .
- Validation : Cross-reference results with isotopic enrichment databases and publish raw spectral data in supplementary materials to enable peer validation .
(Basic) Which spectroscopic methods are most effective in confirming the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : Use 13C-DEPT and 2D-COSY to confirm carbon connectivity and isotopic placement .
- Infrared (IR) Spectroscopy : Compare vibrational bands with non-isotopic analogs to identify isotopic shifts .
- X-ray Crystallography : Resolve crystal structures to atomic precision, ensuring proper documentation of refinement parameters (e.g., R-factors) .
- Data Consistency : Cross-validate findings using independent techniques to mitigate instrument-specific artifacts .
(Advanced) How should researchers design controlled experiments to isolate the catalytic mechanisms of this compound under varying environmental conditions?
Methodological Answer:
Adopt a factorial experimental design:
- Variable Isolation : Test pH, temperature, and solvent polarity in separate cohorts while maintaining constant substrate concentrations .
- Control Groups : Include non-isotopic analogs and inert catalysts to distinguish isotopic effects from general catalytic activity .
- Kinetic Profiling : Use stopped-flow spectroscopy for real-time rate measurements, ensuring triplicate trials to assess reproducibility .
- Data Interpretation : Apply Arrhenius plots and Eyring equations to differentiate thermodynamic vs. kinetic contributions .
(Advanced) What statistical approaches are recommended to address variability in kinetic data obtained from this compound reaction studies?
Methodological Answer:
- Error Analysis : Calculate standard deviations and confidence intervals for rate constants across replicates. Use ANOVA to identify outliers .
- Model Selection : Compare fits to Michaelis-Menten vs. Hill coefficient models using Akaike Information Criterion (AIC) .
- Contradiction Resolution : If discrepancies arise, conduct sensitivity analyses to isolate variables (e.g., impurity levels, instrument calibration) .
- Reporting : Publish raw datasets with metadata (e.g., instrument settings, sample prep timelines) to enable third-party reanalysis .
(Basic) What are the critical parameters to document when reporting the solubility profile of this compound in aqueous solutions?
Methodological Answer:
- Quantitative Metrics : Include temperature, ionic strength, and pH in all trials. Use UV-Vis spectroscopy or gravimetric analysis for concentration measurements .
- Data Presentation : Tabulate results with columns for solvent composition, solubility (g/mL), and uncertainty ranges. Follow IUPAC guidelines for unit standardization .
- Reproducibility : Specify equilibration time and agitation methods (e.g., magnetic stirring vs. sonication) to ensure protocol clarity .
(Advanced) How can meta-analysis frameworks be applied to reconcile discrepancies in the reported bioactivity thresholds of this compound across in vitro studies?
Methodological Answer:
- Data Harmonization : Normalize activity metrics (e.g., IC50) using standardized units and adjust for assay variability (e.g., cell line differences) .
- Systematic Review : Apply PRISMA guidelines to screen studies, excluding those with incomplete controls or undocumented isotopic purity .
- Statistical Integration : Use random-effects models to account for inter-study heterogeneity. Perform subgroup analyses by experimental methodology .
- Ethical Reporting : Disclose conflicts of interest and funding sources for all included studies to mitigate bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
